molecular formula C16H18N4O3 B2800977 (2-Methoxypyridin-3-yl)(4-(pyrazin-2-yloxy)piperidin-1-yl)methanone CAS No. 1448135-76-9

(2-Methoxypyridin-3-yl)(4-(pyrazin-2-yloxy)piperidin-1-yl)methanone

Cat. No.: B2800977
CAS No.: 1448135-76-9
M. Wt: 314.345
InChI Key: KEBCTMWMBFTIKO-UHFFFAOYSA-N
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Description

(2-Methoxypyridin-3-yl)(4-(pyrazin-2-yloxy)piperidin-1-yl)methanone: . This compound features a methoxy group attached to a pyridine ring, which is further connected to a piperidine ring substituted with a pyrazin-2-yloxy group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Methoxypyridin-3-yl)(4-(pyrazin-2-yloxy)piperidin-1-yl)methanone typically involves multiple steps, starting with the preparation of the pyridine and piperidine precursors. One common synthetic route includes the following steps:

  • Formation of 2-Methoxypyridine-3-carboxylic acid: : This can be achieved by reacting pyridine-3-carboxylic acid with methanol in the presence of an acid catalyst.

  • Preparation of 4-(Pyrazin-2-yloxy)piperidine: : This involves the reaction of piperidine with pyrazin-2-ol under suitable reaction conditions, such as heating in the presence of a base.

  • Coupling Reaction: : The final step involves the coupling of the 2-Methoxypyridine-3-carboxylic acid with 4-(Pyrazin-2-yloxy)piperidine using a coupling reagent like DCC (Dicyclohexylcarbodiimide) or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be scaled up, ensuring the use of reactors and equipment designed for large-scale chemical reactions. The reaction conditions would be optimized to maximize yield and minimize by-products, with continuous monitoring and control of reaction parameters such as temperature, pressure, and pH.

Chemical Reactions Analysis

Types of Reactions

(2-Methoxypyridin-3-yl)(4-(pyrazin-2-yloxy)piperidin-1-yl)methanone: can undergo various types of chemical reactions, including:

  • Oxidation: : The compound can be oxidized to form derivatives with higher oxidation states.

  • Reduction: : Reduction reactions can be performed to obtain reduced forms of the compound.

  • Substitution: : Substitution reactions can occur at various positions on the pyridine and piperidine rings.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: : Substitution reactions typically require nucleophiles or electrophiles, depending on the type of substitution (nucleophilic or electrophilic).

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted derivatives of the original compound.

Scientific Research Applications

(2-Methoxypyridin-3-yl)(4-(pyrazin-2-yloxy)piperidin-1-yl)methanone: has several scientific research applications:

  • Chemistry: : The compound can be used as a building block in the synthesis of more complex molecules.

  • Biology: : It may serve as a ligand for biological receptors or enzymes, aiding in the study of biological processes.

  • Industry: : Use in the development of new materials or chemical processes.

Mechanism of Action

The mechanism by which (2-Methoxypyridin-3-yl)(4-(pyrazin-2-yloxy)piperidin-1-yl)methanone exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to desired biological or chemical outcomes.

Comparison with Similar Compounds

(2-Methoxypyridin-3-yl)(4-(pyrazin-2-yloxy)piperidin-1-yl)methanone: can be compared with other similar compounds, such as (3-(Pyrazin-2-yloxy)piperidin-1-yl)(pyrimidin-2-yl)methanone . While both compounds share structural similarities, This compound is unique in its methoxy group and specific substitution pattern, which may confer distinct biological or chemical properties.

Conclusion

This compound: is a versatile compound with significant potential in scientific research and industrial applications. Its unique structure and reactivity make it a valuable tool in the development of new chemical entities and therapeutic agents.

Properties

IUPAC Name

(2-methoxypyridin-3-yl)-(4-pyrazin-2-yloxypiperidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O3/c1-22-15-13(3-2-6-19-15)16(21)20-9-4-12(5-10-20)23-14-11-17-7-8-18-14/h2-3,6-8,11-12H,4-5,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEBCTMWMBFTIKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC=N1)C(=O)N2CCC(CC2)OC3=NC=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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